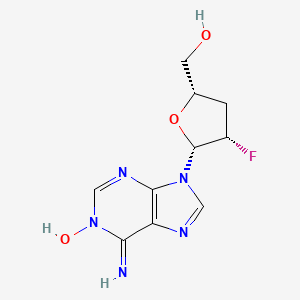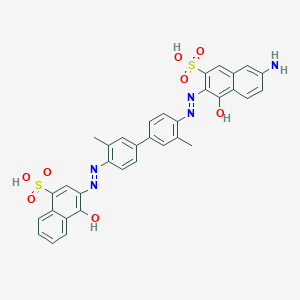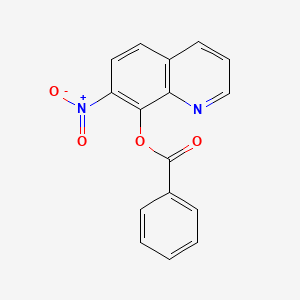
4-Fluoro-2-(2-fluorobenzimidazo(1,2-c)quinazolin-6-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-(2-fluorobenzimidazo(1,2-c)quinazolin-6-yl)aniline is a complex organic compound with the molecular formula C20H12F2N4 It belongs to the class of quinazoline derivatives, which are known for their significant biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(2-fluorobenzimidazo(1,2-c)quinazolin-6-yl)aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
Introduction of the quinazoline moiety: The benzimidazole intermediate is then reacted with a suitable reagent, such as 2-aminobenzonitrile, under basic conditions to form the quinazoline ring.
Final coupling: The final step involves the coupling of the fluorinated intermediate with aniline under palladium-catalyzed conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-2-(2-fluorobenzimidazo(1,2-c)quinazolin-6-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Amine derivatives.
Substitution: Functionalized quinazoline derivatives.
Aplicaciones Científicas De Investigación
4-Fluoro-2-(2-fluorobenzimidazo(1,2-c)quinazolin-6-yl)aniline has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Industry: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-(2-fluorobenzimidazo(1,2-c)quinazolin-6-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of target enzymes, inhibiting their activity and thereby disrupting critical biological pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoro-2-(2-chlorobenzimidazo(1,2-c)quinazolin-6-yl)aniline
- 4-Fluoro-2-(2-methylbenzimidazo(1,2-c)quinazolin-6-yl)aniline
- 4-Fluoro-2-(2-nitrobenzimidazo(1,2-c)quinazolin-6-yl)aniline
Uniqueness
4-Fluoro-2-(2-fluorobenzimidazo(1,2-c)quinazolin-6-yl)aniline is unique due to the presence of two fluorine atoms, which enhance its lipophilicity and metabolic stability
Propiedades
Número CAS |
10173-67-8 |
|---|---|
Fórmula molecular |
C20H12F2N4 |
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
4-fluoro-2-(2-fluorobenzimidazolo[1,2-c]quinazolin-6-yl)aniline |
InChI |
InChI=1S/C20H12F2N4/c21-11-5-7-15(23)13(9-11)19-24-16-8-6-12(22)10-14(16)20-25-17-3-1-2-4-18(17)26(19)20/h1-10H,23H2 |
Clave InChI |
HDNAALGKCBLYQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C3N2C(=NC4=C3C=C(C=C4)F)C5=C(C=CC(=C5)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



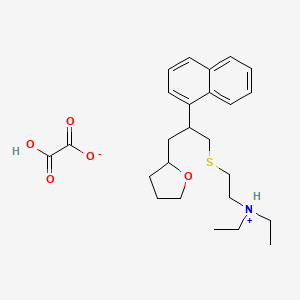




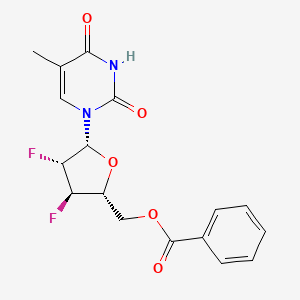
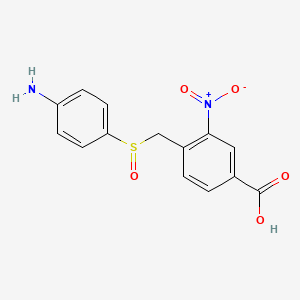
![1-(3-Methylphenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12806814.png)

